Cyclopropyl(pyridin-4-yl)methanol

Description

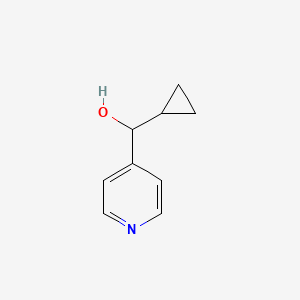

Cyclopropyl(pyridin-4-yl)methanol is an organic compound featuring a cyclopropane ring fused to a pyridine moiety via a hydroxymethyl (-CH2OH) group. Its IUPAC name is ((1R,2R)-2-(pyridin-4-yl)cyclopropyl)methanol, and it is commercially available under synonyms such as ZINC39050316 and AKOS027408111 . The compound’s structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of pyridine, making it a versatile scaffold in medicinal chemistry and material science.

Properties

IUPAC Name |

cyclopropyl(pyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7,9,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTWCNCPALUNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(pyridin-4-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with pyridin-4-ylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Cyclopropyl(pyridin-4-yl)methanone.

Reduction: Cyclopropyl(pyridin-4-yl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclopropyl(pyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Cyclopropyl(pyridin-4-yl)methanamine

- Structure : Replaces the hydroxymethyl (-CH2OH) group with an amine (-NH2).

- Molecular Formula : C8H11N2 (Mol. weight: ~135 g/mol).

- Methanamine derivatives are often more reactive in nucleophilic reactions, whereas the methanol derivative may participate in hydrogen bonding or oxidation reactions .

- Applications : Amine derivatives are frequently used as intermediates in drug synthesis due to their versatility in forming salts or conjugates.

Cyprolidol (Diphenyl[2-(pyridin-4-yl)cyclopropyl]methanol)

- Structure : Features two phenyl groups attached to the cyclopropane ring, increasing steric bulk and aromatic interactions.

- Molecular Formula: C23H21NO (Mol. weight: ~327 g/mol).

- Key Differences: The diphenyl substituents enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility. Cyprolidol is an International Nonproprietary Name (INN) pharmaceutical agent, suggesting documented pharmacological activity, whereas the simpler Cyclopropyl(pyridin-4-yl)methanol may serve as a precursor or analog .

Chlorinated Cyclopropane Derivatives

- Example : Benzyl-(chloromethyl)-methoxy-methylsilane (detected in chlorination studies).

- Key Differences: Chlorination typically increases toxicity and chemical stability. For instance, chlorinated ethane derivatives exhibit anesthetic effects, while chlorinated benzene derivatives show variable toxicity profiles . this compound lacks halogenation, which may reduce toxicity but also limit electrophilic reactivity compared to chlorinated analogs.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological/Toxicological Notes |

|---|---|---|---|---|

| This compound | C9H11NO | ~149 | Hydroxymethyl, pyridine | Potential H-bond donor; low toxicity |

| Cyclopropyl(pyridin-4-yl)methanamine | C8H11N2 | ~135 | Amine, pyridine | Higher basicity; drug intermediate |

| Cyprolidol | C23H21NO | ~327 | Diphenyl, hydroxymethyl | INN-listed; likely CNS activity |

| Chlorinated benzene derivatives | Variable | Variable | Chlorine, aromatic rings | Increased toxicity and stability |

Research Findings and Implications

- Functional Group Impact: The hydroxymethyl group in this compound offers a balance between reactivity and polarity, contrasting with the lipophilic diphenyl groups in Cyprolidol and the reactive amine in methanamine .

- Toxicity Trends: Chlorination universally increases toxicity in organic compounds (e.g., dichloroacetylene’s neurotoxicity) , whereas non-halogenated analogs like this compound may offer safer profiles for therapeutic use.

- Synthetic Utility: The commercial availability of this compound (via suppliers listed in ) highlights its role as a building block for more complex molecules like Cyprolidol .

Biological Activity

Cyclopropyl(pyridin-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopropyl group attached to a pyridine ring at the 4-position, along with a hydroxymethyl (-CH2OH) substituent. This structure contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropyl group introduces strain, enhancing reactivity, while the pyridine moiety may facilitate interactions with biological systems through hydrogen bonding and π-π stacking interactions.

Antimicrobial Activity

Research indicates that cyclopropyl-containing compounds often exhibit antimicrobial properties. For instance, derivatives of cyclopropane have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

In Vitro Studies

In vitro studies have been conducted to evaluate the pharmacokinetic properties of related compounds. For example, modifications in the pyridine ring have been shown to enhance metabolic stability and bioavailability . Such findings underscore the importance of structural optimization in developing effective therapeutic agents.

Case Study: Similar Compounds

A comparative analysis was performed on various cyclopropyl derivatives, revealing that modifications significantly affect their biological activities. For instance, substituents on the pyridine ring can alter potency against specific targets . This highlights the need for systematic exploration of this compound's derivatives to optimize its therapeutic potential.

Comparison of Biological Activities of Cyclopropyl Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Anticancer Potential |

|---|---|---|---|

| Cyclopropyl(pyridin-2-yl)methanol | Moderate (MIC 32 μg/mL) | Moderate (MIC 64 μg/mL) | Yes |

| This compound | TBD | TBD | TBD |

| Cyclopropyl(6-bromopyridin-3-yl)methanol | High (MIC 16 μg/mL) | Low (MIC 128 μg/mL) | Yes |

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration.

Future Directions

The potential applications of this compound in drug development warrant further investigation. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacodynamics and pharmacokinetics.

- Structural Optimization : Exploring various substituents on the pyridine ring to enhance efficacy and reduce toxicity.

- Mechanistic Studies : Elucidating the exact mechanisms through which this compound exerts its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.